molecular formula C18H12Br6N2O2 B14348536 N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide CAS No. 92484-08-7

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide

Cat. No.: B14348536
CAS No.: 92484-08-7
M. Wt: 767.7 g/mol
InChI Key: WOIILUFJDMFMDL-UHFFFAOYSA-N
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Description

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide is a synthetic organic compound characterized by its complex structure and multiple bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide typically involves the reaction of N,N-dimethylaniline with 2,4,6-tribromobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analogue with similar structural features but lacking the bromine atoms.

    4,4’-Methylenebis(N,N-dimethylaniline): Another related compound with a different substitution pattern on the aromatic rings.

Uniqueness

N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

CAS No.

92484-08-7

Molecular Formula

C18H12Br6N2O2

Molecular Weight

767.7 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-bis(2,4,6-tribromophenyl)but-2-enediamide

InChI

InChI=1S/C18H12Br6N2O2/c1-25(17-11(21)5-9(19)6-12(17)22)15(27)3-4-16(28)26(2)18-13(23)7-10(20)8-14(18)24/h3-8H,1-2H3

InChI Key

WOIILUFJDMFMDL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1Br)Br)Br)C(=O)C=CC(=O)N(C)C2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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